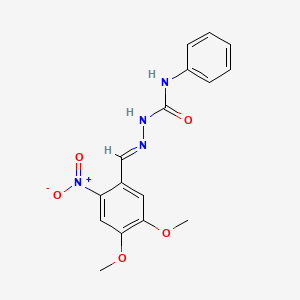

![molecular formula C14H17N3O4 B5601705 Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate](/img/structure/B5601705.png)

Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl [3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.

The exact mass of the compound benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate is 291.12190603 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photolysis and Radical Chemistry

A study by McBurney and Walton (2013) explored the behavior of oxime carbamates under UV photolysis. They found that these compounds could act as precursors for aminyl and iminyl radicals, offering a novel pathway for the generation of these radicals. The study highlighted the potential of oxime carbamates in synthesizing complex organic structures through radical pathways, providing a foundation for further research in organic synthesis and material science (McBurney & Walton, 2013).

Catalysis and Synthesis

Zhang et al. (2006) investigated the catalytic properties of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in the context of Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation reactions. Their research demonstrated the versatility of carbamate derivatives in catalyzing the formation of complex heterocycles, including piperidine and oxygen heterocycles. This work opens avenues for the development of new catalytic methods in organic synthesis, particularly for pharmaceutical and material science applications (Zhang et al., 2006).

CO2 Capture and Ionic Liquids

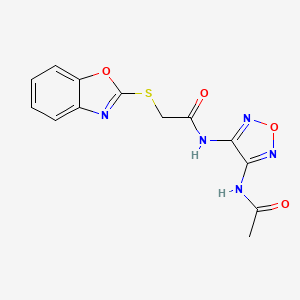

Bates et al. (2002) reported the synthesis of a task-specific ionic liquid capable of capturing CO2 efficiently. This study represents a significant step toward developing sustainable technologies for CO2 sequestration, highlighting the potential of carbamate chemistry in addressing environmental challenges (Bates et al., 2002).

Material Science and Electroluminescence

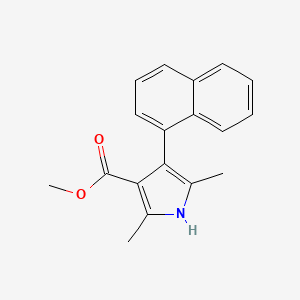

The work by Zhou et al. (2021) on benzo[d]imidazole-functionalized triazatruxenes showcases the application of carbamate chemistry in the field of material science, specifically in the development of solution-processable electrophosphorescent materials for OLEDs. Their findings contribute to the ongoing efforts to create more efficient and sustainable electronic devices, demonstrating the broad applicability of carbamate derivatives in advanced material science (Zhou et al., 2021).

Propiedades

IUPAC Name |

benzyl N-[3-oxo-3-(2-oxoimidazolidin-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12(17-9-8-15-13(17)19)6-7-16-14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBNHPPMAVPLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Cyclopropyl-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B5601632.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![methyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)

![ETHYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5601733.png)